molecular formula C15H24 B14225639 Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- CAS No. 578720-57-7

Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl-

Cat. No.: B14225639
CAS No.: 578720-57-7
M. Wt: 204.35 g/mol
InChI Key: GRNRDBVZCUJXDJ-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl-, also known as 2-methyl-1,4-di-tert-butylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In substitution reactions, the tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis(1,1-dimethylethyl)-: Lacks the methyl group at the 2-position.

    Benzene, 1,3-bis(1,1-dimethylethyl)-: Substitution pattern differs, affecting its chemical properties.

    Benzene, 1,2-bis(1,1-dimethylethyl)-: Another isomer with different substitution positions.

Uniqueness

Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups influences its reactivity and makes it a valuable compound in various applications.

Properties

CAS No.

578720-57-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,4-ditert-butyl-2-methylbenzene

InChI

InChI=1S/C15H24/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10H,1-7H3

InChI Key

GRNRDBVZCUJXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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